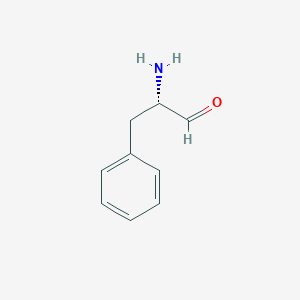![molecular formula C12H19ClO B8679709 1-[(Chloromethoxy)methyl]adamantane](/img/structure/B8679709.png)
1-[(Chloromethoxy)methyl]adamantane
概述
描述
1-[(Chloromethoxy)methyl]adamantane is a derivative of adamantane, a highly symmetrical polycyclic cage molecule known for its unique properties and applications in various fields The adamantane structure provides a rigid framework that enhances the stability and reactivity of its derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methyl]adamantane typically involves the chloromethylation of adamantane derivatives. One common method includes the reaction of adamantane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-[(Chloromethoxy)methyl]adamantane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding adamantane derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form adamantane derivatives with different functional groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine, pyridine).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Adamantane derivatives with various functional groups (e.g., amines, alcohols, thiols).
Oxidation Reactions: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction Reactions: Reduced adamantane derivatives with different functional groups.
科学研究应用
1-[(Chloromethoxy)methyl]adamantane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of antiviral and anticancer agents. Its rigid structure enhances the stability and bioavailability of drug candidates.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various functionalized adamantane derivatives, which are valuable in the development of new chemical entities.
Surface Recognition: The adamantane moiety is employed in the design of drug delivery systems and surface recognition studies, enhancing the targeting and efficacy of therapeutic agents.
作用机制
The mechanism of action of 1-[(Chloromethoxy)methyl]adamantane involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. For example, in medicinal chemistry, adamantane derivatives are known to inhibit viral replication by blocking viral ion channels or enzymes essential for viral replication . The compound’s ability to undergo various chemical reactions also enables it to form covalent bonds with target molecules, enhancing its efficacy.
相似化合物的比较
1-[(Chloromethoxy)methyl]adamantane can be compared with other adamantane derivatives, such as:
1-Bromomethyladamantane: Similar in structure but with a bromine atom instead of chlorine. It undergoes similar substitution reactions but with different reactivity.
1-Hydroxymethyladamantane: Contains a hydroxyl group instead of a chloromethoxymethyl group. It is more hydrophilic and undergoes different chemical reactions.
1-Aminomethyladamantane: Contains an amino group, making it more basic and reactive towards electrophiles.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other adamantane derivatives.
属性
分子式 |
C12H19ClO |
|---|---|
分子量 |
214.73 g/mol |
IUPAC 名称 |
1-(chloromethoxymethyl)adamantane |
InChI |
InChI=1S/C12H19ClO/c13-8-14-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-8H2 |
InChI 键 |
QBAUQDFDSGHDNO-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)COCCl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

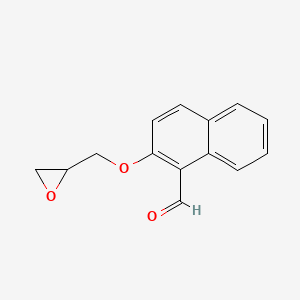
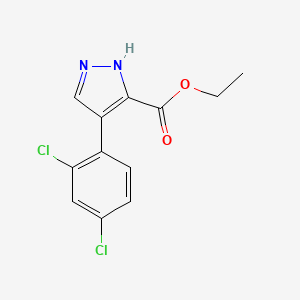
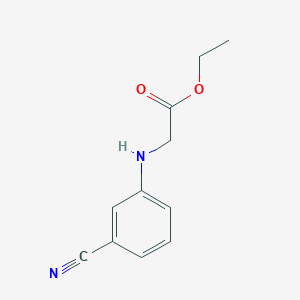
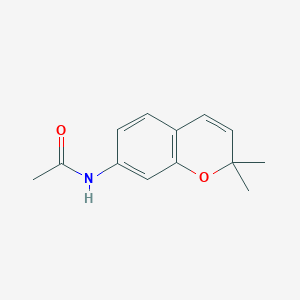
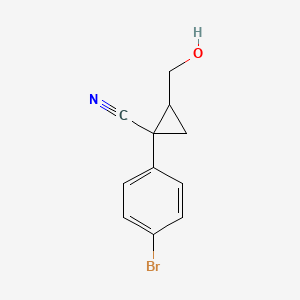
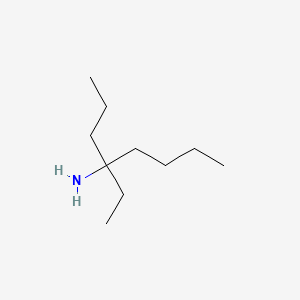
![1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone](/img/structure/B8679655.png)

![Ethyl 4-[(2-amino-3-methylphenyl)sulfanyl]butanoate](/img/structure/B8679676.png)
![Tert-butyl 4-[[5-chloro-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8679684.png)
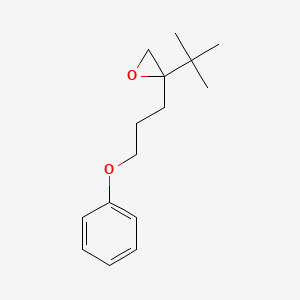
![Benzoyl chloride, 2-chloro-4-[(5-fluoro-2-methylbenzoyl)amino]-](/img/structure/B8679723.png)
